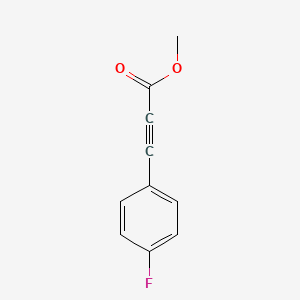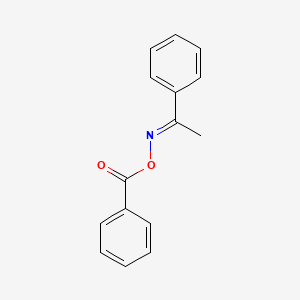
3-(4-氟苯基)丙-2-炔酸甲酯
概述
描述
Methyl 3-(4-fluorophenyl)prop-2-ynoate, also known as 4-Fluoro-2-methyl-3-phenyl-prop-2-ynoic acid, is a versatile organic compound that has been widely studied in recent years for its potential applications in scientific research. It is a chemical compound with the molecular formula C9H7FO2 and molar mass of 166.133 g/mol. This compound is a white solid with a melting point of -42 °C and boiling point of 133-134 °C. It is soluble in water and organic solvents, and is a useful building block for organic synthesis.
科学研究应用
晶体结构见解
3-(4-氟苯基)丙-2-炔酸甲酯虽然没有直接提及,但与氟苯基基团化合物的研究有关,这些化合物的研究对晶体学和分子结构分析做出了重大贡献。例如,具有与3-(4-氟苯基)丙-2-炔酸甲酯结构类似的氟苯基基团的化合物已被分析其晶体堆积和氢键,提供了对分子间相互作用的见解,这对于了解材料的性质和在设计新材料和药物中的潜在应用至关重要。这些研究突出了氟苯基化合物在晶体学和材料科学中的重要性(Butcher 等,2007)。
生物医学应用
与3-(4-氟苯基)丙-2-炔酸甲酯类似的氟苯基衍生物已用于开发具有潜在治疗应用的生物活性分子。例如,某些具有氟苯基基团的化合物显示出有希望的抗菌和抗真菌活性,表明这些化合物具有开发新型抗菌剂的潜力。这凸显了氟苯基衍生物在生物医学研究和药物开发中的重要性(Saeed 等,2010)。
材料科学和化学
在材料科学中,含有氟苯基基团的化合物在合成具有独特性质的新型材料中至关重要。这些化合物作为创建高级材料的关键中间体,其潜在应用范围从电子学到光子学。此类材料的研究和开发有助于推进材料科学中的技术和创新,展示了氟苯基衍生物的广泛适用性(Kimber 等,2001)。
环境和传感器应用
类似于3-(4-氟苯基)丙-2-炔酸甲酯的含氟苯基化合物已被探索用于环境监测和传感器开发。这些化合物独特的荧光和光物理特性使其适用于设计用于检测金属离子和其它环境污染物的传感器和探针。这突出了氟苯基衍生物在环境科学中的作用,为监测和解决环境挑战提供了工具(Hegde 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-(4-fluorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVUTFSIPIPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224497 | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)prop-2-ynoate | |
CAS RN |
42122-44-1 | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoic acid, 3-(4-fluorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-fluorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















